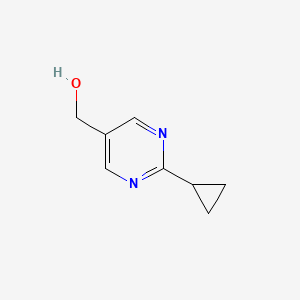

(2-Cyclopropylpyrimidin-5-yl)methanol

Description

BenchChem offers high-quality (2-Cyclopropylpyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyclopropylpyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropylpyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-4,7,11H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYDEBZXQQCKNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647955 |

Source

|

| Record name | (2-Cyclopropylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954226-64-3 |

Source

|

| Record name | (2-Cyclopropylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2] Specifically, 2,5-disubstituted pyrimidines are privileged structures found in a range of pharmacologically active molecules. This guide provides an in-depth, technical overview of the synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol, a valuable building block for drug discovery and development.

The presence of a cyclopropyl group can impart favorable properties to a molecule, including increased metabolic stability, enhanced potency, and improved conformational rigidity.[3] The hydroxymethyl group at the 5-position serves as a versatile handle for further chemical elaboration. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of robust and validated synthetic pathways, the rationale behind procedural choices, and step-by-step protocols.

Retrosynthetic Analysis

A logical retrosynthetic strategy for (2-Cyclopropylpyrimidin-5-yl)methanol involves a two-stage disconnection. The final alcohol product can be accessed via the selective reduction of a corresponding aldehyde. The core structure, 2-cyclopropylpyrimidine, can be assembled through a carbon-carbon cross-coupling reaction, a highly efficient and modular approach in modern organic synthesis.

This analysis points to two primary, field-proven synthetic routes starting from commercially available precursors.

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis Pathway I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and is exceptionally well-suited for constructing the 2-cyclopropylpyrimidine core.[4][5] Its advantages include mild reaction conditions, high functional group tolerance (crucially, tolerance for the aldehyde moiety), and the commercial availability of the necessary reagents.[2][6] The reaction couples a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base.

Principle of the Reaction

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 2-chloropyrimidine, followed by transmetalation with the cyclopropylboronate species (formed from cyclopropylboronic acid and the base), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of solvent and base is critical for efficient reaction, with aqueous mixtures often accelerating the process.[2]

Detailed Experimental Protocol 1: Synthesis of 2-Cyclopropylpyrimidine-5-carbaldehyde

This protocol details the synthesis of the aldehyde intermediate via a microwave-assisted Suzuki coupling, which offers significantly reduced reaction times and improved yields compared to conventional heating.[4][6]

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Chloropyrimidine-5-carbaldehyde[7] | 142.54 | 1.0 | 1.0 | 142.5 mg |

| Cyclopropylboronic Acid[8] | 85.90 | 1.5 | 1.5 | 128.9 mg |

| Pd(PPh₃)₄ (Catalyst)[4] | 1155.56 | 0.05 | 0.05 | 57.8 mg |

| Potassium Carbonate (K₂CO₃)[2] | 138.21 | 3.0 | 3.0 | 414.6 mg |

| 1,4-Dioxane (Solvent) | - | - | - | 4.0 mL |

| Water (Solvent) | - | - | - | 1.0 mL |

Step-by-Step Procedure:

-

Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyrimidine-5-carbaldehyde (142.5 mg, 1.0 mmol), cyclopropylboronic acid (128.9 mg, 1.5 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol). The handling of the palladium catalyst should be done promptly to minimize exposure to air.

-

Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).

-

Degassing (Critical Step): Seal the vial and gently bubble argon or nitrogen gas through the suspension for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Microwave Reaction: Place the vial in a microwave reactor and heat the mixture to 120 °C for 20 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield 2-cyclopropylpyrimidine-5-carbaldehyde as a solid.

Synthesis Pathway II: Grignard Reaction

An alternative C-C bond formation can be achieved using a Grignard reaction.[9][10] This pathway involves the reaction of a pyrimidyl electrophile with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide).

Principle of the Reaction

The highly nucleophilic carbon of the cyclopropylmagnesium bromide attacks the electron-deficient C2 position of the 2-chloropyrimidine, displacing the chloride in a nucleophilic aromatic substitution (SNAr) type mechanism.[11] This method requires strictly anhydrous conditions to prevent quenching of the potent Grignard reagent.[12][13] The reaction may benefit from a catalyst, such as an iron or nickel complex, to improve efficiency, though uncatalyzed reactions are also reported.[10]

Detailed Experimental Protocol 2: Synthesis of 2-Cyclopropylpyrimidine-5-carbaldehyde

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Chloropyrimidine-5-carbaldehyde | 142.54 | 1.0 | 1.0 | 142.5 mg |

| Cyclopropylmagnesium bromide (0.5 M in THF) | - | 1.2 | 1.2 | 2.4 mL |

| Anhydrous THF (Solvent) | - | - | - | 10 mL |

| Saturated aq. NH₄Cl (Quench) | - | - | - | ~10 mL |

Step-by-Step Procedure:

-

Apparatus Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Initial Solution: Dissolve 2-chloropyrimidine-5-carbaldehyde (142.5 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition (Critical Step): Add the solution of cyclopropylmagnesium bromide (2.4 mL of a 0.5 M solution in THF, 1.2 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2 hours.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

-

Extraction & Purification: Perform an aqueous workup and purification as described in Protocol 1 (Steps 6-9).

Final Step: Selective Aldehyde Reduction

The final step is the conversion of the aldehyde intermediate to the target primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes over other potential functional groups and its operational simplicity.

Principle of the Reaction

The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent protonation step during the workup, typically from the solvent (methanol or ethanol), furnishes the primary alcohol.

Detailed Experimental Protocol 3: Synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol

Caption: Workflow for the reduction of the aldehyde to the alcohol.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Cyclopropylpyrimidine-5-carbaldehyde | 148.17 | 1.0 | 1.0 | 148.2 mg |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.1 | 1.1 | 41.6 mg |

| Methanol (Solvent) | - | - | - | 15 mL |

Step-by-Step Procedure:

-

Initial Solution: Dissolve 2-cyclopropylpyrimidine-5-carbaldehyde (148.2 mg, 1.0 mmol) in methanol (15 mL) in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (41.6 mg, 1.1 mmol) portion-wise over 5 minutes. Effervescence (hydrogen gas evolution) may be observed.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Quenching: Quench the reaction by the slow addition of water (5 mL).

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: If necessary, purify the product by silica gel column chromatography or recrystallization to obtain pure (2-Cyclopropylpyrimidin-5-yl)methanol.

Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere.

-

Sodium Borohydride: NaBH₄ reacts with acidic and protic solvents to release flammable hydrogen gas. Additions should be controlled, especially on a large scale.

-

Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents.

Conclusion

This guide has detailed two robust and efficient synthetic routes to (2-Cyclopropylpyrimidin-5-yl)methanol, a key intermediate for pharmaceutical research. The Suzuki-Miyaura coupling pathway is often preferred due to its superior functional group tolerance and milder conditions. The final reduction step is a standard and high-yielding transformation. By understanding the principles behind each step and adhering to the detailed protocols, researchers can reliably synthesize this valuable chemical building block for application in drug discovery programs.

References

-

Galeano, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6298. Available from: [Link]

-

Pharmaffiliates. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(9-Fluorenyl)-N-methoxy-N-methyl-2-cyclopropanecarboxamide. Org. Synth., 101, 61-81. Retrieved from [Link]

-

Riadi, Y., et al. (2012). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. Retrieved from [Link]

-

Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Retrieved from [Link]

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 82(19), 10124-10134. Available from: [Link]

-

ChemInform. (2010). Grignard Reactions Involving Halogenated Pyrimidines. ChemInform, 41(32). Abstract available from: [Link]

-

Lindsay, D. M., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(9), 12163-12173. Available from: [Link]

-

Chobanian, H. R., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2978. Available from: [Link]

-

Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5743-5745. Available from: [Link]

-

Homolova, V., et al. (2019). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 17(10), 2819-2830. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of carbocyclic nucleosides: synthesis of (±)-2,2-bis(hydroxymethyl)cyclopropyl nucleosides. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methylcyclopropyl)pyrimidine-5-carbaldehyde. Retrieved from [Link]

- Google Patents. (2014). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.

-

PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

-

Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available from: [Link]

- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

-

Organic Syntheses. (n.d.). 2-Mercaptopyrimidine. Org. Synth., 40, 62. Retrieved from [Link]

-

Kurakin, S., et al. (2020). Aldehyde Reductase Activity of Carboxylic Acid Reductases. ChemBioChem, 21(16), 2314-2318. Available from: [Link]

-

PubMed. (2011). 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 893567-15-2: 2-(Cyclopropyl)pyrimidine-5-Boronicacid [cymitquimica.com]

- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 5. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of (2-Cyclopropylpyrimidin-5-yl)methanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, (2-Cyclopropylpyrimidin-5-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this molecule. Given the current absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Each section includes detailed, field-proven experimental protocols for data acquisition, enabling researchers to validate these predictions and further characterize this promising molecule.

Introduction: The Structural Significance of (2-Cyclopropylpyrimidin-5-yl)methanol

(2-Cyclopropylpyrimidin-5-yl)methanol is a unique chemical entity that combines the structural features of a pyrimidine ring, a cyclopropyl moiety, and a primary alcohol. The pyrimidine core is a cornerstone of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The primary alcohol functional group offers a versatile handle for further chemical modifications and the formation of prodrugs.

A thorough spectroscopic characterization is paramount to confirm the chemical identity and purity of (2-Cyclopropylpyrimidin-5-yl)methanol, which is a critical step in any research and development pipeline. This guide provides the foundational spectroscopic knowledge base for this endeavor.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (2-Cyclopropylpyrimidin-5-yl)methanol in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the pyrimidine, cyclopropyl, and methanol protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrimidine H-4, H-6 | 8.5 - 8.7 | Singlet (or narrow doublet) | - |

| Methanol CH₂ | 4.6 - 4.8 | Singlet (or doublet if coupled to OH) | - (or ~5-7 Hz) |

| Methanol OH | 1.5 - 3.0 (variable) | Broad Singlet | - |

| Cyclopropyl CH (methine) | 2.0 - 2.2 | Multiplet | ~3-8 Hz |

| Cyclopropyl CH₂ (methylene) | 1.0 - 1.3 | Multiplet | ~3-8 Hz |

| Cyclopropyl CH₂' (methylene) | 0.8 - 1.1 | Multiplet | ~3-8 Hz |

Causality Behind Predicted Chemical Shifts:

-

Pyrimidine Protons (H-4, H-6): The protons on the pyrimidine ring are in an electron-deficient aromatic system, leading to significant deshielding and a downfield chemical shift in the range of 8.5-8.7 ppm.[1]

-

Methanol CH₂: The methylene protons of the methanol group are adjacent to an electronegative oxygen atom and the pyrimidine ring, resulting in a deshielded signal around 4.6-4.8 ppm.

-

Methanol OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.[2]

-

Cyclopropyl Protons: The protons on the cyclopropane ring experience a unique magnetic environment due to the ring strain and associated ring currents, causing them to appear at unusually high field (upfield) for aliphatic protons.[3][4][5][6][7] The methine proton will be the most downfield of the cyclopropyl protons, while the diastereotopic methylene protons will appear as complex multiplets.[8]

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for structural verification.

I. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity (2-Cyclopropylpyrimidin-5-yl)methanol.

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. The addition of a small amount of Tetramethylsilane (TMS) can serve as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup and Acquisition: [9][10][11][12][13]

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Visualization of the ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of (2-Cyclopropylpyrimidin-5-yl)methanol will show distinct signals for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 165 - 170 |

| Pyrimidine C-4, C-6 | 155 - 160 |

| Pyrimidine C-5 | 120 - 125 |

| Methanol CH₂ | 60 - 65 |

| Cyclopropyl CH (methine) | 15 - 20 |

| Cyclopropyl CH₂ (methylene) | 5 - 10 |

Causality Behind Predicted Chemical Shifts: [14][15][16]

-

Pyrimidine Carbons: The carbon atoms within the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the aromaticity of the ring. C-2, being situated between two nitrogen atoms, is expected to have the most downfield chemical shift.[1][17][18][19][20]

-

Methanol CH₂: The carbon of the methanol group is attached to an electronegative oxygen, shifting its signal downfield to the 60-65 ppm range.[15]

-

Cyclopropyl Carbons: Similar to the protons, the carbons of the cyclopropyl ring exhibit upfield chemical shifts due to their unique electronic structure.[3]

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum requires parameters adjusted for the lower natural abundance and sensitivity of the ¹³C nucleus.

I. Sample Preparation:

-

Follow the same procedure as for ¹H NMR, but a higher sample concentration (20-50 mg) is recommended.

II. Instrument Setup and Acquisition: [21][22][23][24]

-

Spectrometer: A 100 MHz or higher (for ¹³C) NMR spectrometer is suitable.

-

Locking and Shimming: As per the ¹H NMR protocol.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.

-

Visualization of Structural-Spectral Correlations

Caption: Correlation of structure with predicted NMR shifts.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectral Data

For (2-Cyclopropylpyrimidin-5-yl)methanol (C₈H₁₀N₂O), the predicted mass spectral data under electron ionization (EI) would be:

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 150.08 | Molecular Ion |

| [M-H]⁺ | 149.07 | Loss of a hydrogen radical |

| [M-CH₂OH]⁺ | 119.06 | Loss of the hydroxymethyl radical |

| [C₄H₃N₂]⁺ | 79.03 | Fragmentation of the pyrimidine ring |

| [C₃H₅]⁺ | 41.04 | Cyclopropyl cation |

Causality Behind Predicted Fragmentation: [25][26][27][28][29]

-

Molecular Ion: The molecular ion peak at m/z 150.08 would confirm the molecular weight of the compound.

-

Loss of H: A common fragmentation pathway is the loss of a hydrogen radical, particularly from the alcohol or the benzylic-like position.

-

Loss of CH₂OH: Cleavage of the bond between the pyrimidine ring and the methanol group is a likely fragmentation pathway, leading to a stable pyrimidine-containing cation.[30][31][32]

-

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, leading to smaller, stable ions.

-

Cyclopropyl Cation: The cyclopropyl group can be lost as a stable cation.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum of a small molecule is as follows.

I. Sample Preparation: [33][34][35][36]

-

Dissolution: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

II. Instrument Setup and Acquisition: [37]

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

The predicted IR spectrum of (2-Cyclopropylpyrimidin-5-yl)methanol would show the following characteristic absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (cyclopropyl & pyrimidine) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C stretch (pyrimidine ring) | 1550 - 1650 | Medium-Strong |

| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |

| C-H bend (cyclopropyl) | ~1020 | Medium |

Causality Behind Predicted Absorptions:

-

O-H Stretch: The broad, strong absorption between 3200 and 3600 cm⁻¹ is a hallmark of the hydroxyl group involved in hydrogen bonding.[2][38][39][40][41]

-

C-H Stretches: The C-H stretching vibrations of the aromatic pyrimidine ring and the strained cyclopropyl ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methanol and cyclopropyl groups are found just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibrations of the double bonds within the pyrimidine ring give rise to characteristic absorptions in the 1550-1650 cm⁻¹ region.

-

C-O Stretch: The strong absorption in the 1000-1075 cm⁻¹ range is characteristic of a primary alcohol C-O stretching vibration.[41]

Experimental Protocol for IR (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.[42][43][44][45][46]

I. Sample Preparation:

-

No specific sample preparation is typically required for a solid sample.

II. Instrument Setup and Acquisition:

-

Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid (2-Cyclopropylpyrimidin-5-yl)methanol onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (2-Cyclopropylpyrimidin-5-yl)methanol. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with detailed experimental protocols, offer a solid foundation for researchers working with this molecule. The logical next step is the experimental validation of these predictions through the synthesis and purification of (2-Cyclopropylpyrimidin-5-yl)methanol, followed by its characterization using the methodologies outlined herein. Such experimental data will be invaluable for the scientific community and will undoubtedly contribute to the advancement of research programs that utilize this promising chemical scaffold.

References

-

Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Rapid Communications in Mass Spectrometry. [Link]

- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. [Link]

-

Acquiring 1H and 13C Spectra. A Practical Guide to NMR Spectroscopy. [Link]

-

Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

-

IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]

-

IR: alcohols. University of Colorado Boulder. [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

Alcohols—The Rest of the Story. Spectroscopy. [Link]

-

Beaudry Group Routine 1H NMR Guidelines. Oregon State University. [Link]

-

Fragmentation of different functional groups. Slideshare. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. [Link]

-

Basic NMR Concepts. Varian, Inc.[Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

13-C NMR Protocol for beginners AV-400. University of Missouri-St. Louis. [Link]

-

1H NMR Protocol for Beginners DRX-400. University of Missouri-St. Louis. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. [Link]

-

Optimized Default 13C Parameters. University of Wisconsin-Madison. [Link]

-

A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

-

'H chemical shifts for cyclopropyl protons. ResearchGate. [Link]

-

Basic Practical NMR Concepts. Michigan State University. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

-

Sample Prep for Mass Spec. Biocompare. [Link]

-

Sample Preparation Protocol for Open Access MS. University of St Andrews. [Link]

-

Principles of ATR. Pike Technologies. [Link]

-

Mass Spectrometry Imaging of Small Molecules Methods and Protocols. ResearchGate. [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. MDPI. [Link]

-

Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

-

1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]

-

ATR – Theory and Applications. McCrone Associates. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chem.uiowa.edu [chem.uiowa.edu]

- 22. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 24. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 25. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. sphinxsai.com [sphinxsai.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. article.sapub.org [article.sapub.org]

- 30. Fragmentation of different functional groups | PPTX [slideshare.net]

- 31. Page loading... [wap.guidechem.com]

- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 33. tecan.com [tecan.com]

- 34. biocompare.com [biocompare.com]

- 35. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 36. researchgate.net [researchgate.net]

- 37. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 38. spectroscopyonline.com [spectroscopyonline.com]

- 39. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 40. orgchemboulder.com [orgchemboulder.com]

- 41. spectroscopyonline.com [spectroscopyonline.com]

- 42. agilent.com [agilent.com]

- 43. utsc.utoronto.ca [utsc.utoronto.ca]

- 44. mmrc.caltech.edu [mmrc.caltech.edu]

- 45. mt.com [mt.com]

- 46. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the Cyclopropyl-Pyrimidine Scaffold

An In-depth Technical Guide to (2-Cyclopropylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications

Executive Summary:

(2-Cyclopropylpyrimidin-5-yl)methanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 5-position. This unique structural combination makes it a valuable building block in medicinal chemistry. The cyclopropyl moiety is known to enhance metabolic stability, binding affinity, and potency in drug candidates, while the pyrimidine core is a common scaffold in a wide range of biologically active molecules. The hydroxymethyl group provides a reactive handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, potential applications, and safety considerations for (2-Cyclopropylpyrimidin-5-yl)methanol, tailored for researchers and professionals in drug discovery and development.

The incorporation of a cyclopropyl ring into drug molecules is a well-established strategy in medicinal chemistry to improve their pharmacological profiles.[1][2] The inherent ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) imparts unique electronic and conformational properties.[1] These properties can lead to:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups like vinyl or gem-dimethyl to fine-tune properties such as lipophilicity and pKa, thereby optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

The pyrimidine ring is a privileged scaffold found in numerous natural products and synthetic drugs, including antiviral and anticancer agents.[3][4] The combination of these two moieties in (2-Cyclopropylpyrimidin-5-yl)methanol creates a versatile platform for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical and Predicted Spectroscopic Data for (2-Cyclopropylpyrimidin-5-yl)methanol

| Property | Value | Source/Method |

| IUPAC Name | (2-Cyclopropylpyrimidin-5-yl)methanol | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₀N₂O | Calculated |

| Molecular Weight | 150.18 g/mol | Calculated |

| CAS Number | 1160523-01-1 | Vendor Information |

| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |

| Predicted ¹H NMR | δ (ppm): ~8.7 (s, 2H, pyrimidine-H), ~4.7 (s, 2H, CH₂OH), ~2.0-2.1 (m, 1H, cyclopropyl-CH), ~1.0-1.2 (m, 4H, cyclopropyl-CH₂) | Prediction based on chemical shifts of similar structures |

| Predicted ¹³C NMR | δ (ppm): ~165 (pyrimidine C2), ~158 (pyrimidine C4/C6), ~130 (pyrimidine C5), ~62 (CH₂OH), ~15 (cyclopropyl CH), ~10 (cyclopropyl CH₂) | Prediction based on chemical shifts of similar structures |

| Predicted IR (cm⁻¹) | ~3400-3200 (O-H stretch), ~3000-2850 (C-H stretch), ~1600-1400 (C=N, C=C stretch) | Functional group analysis |

| Predicted Mass Spec | [M+H]⁺ = 151.0866 | Calculated for C₈H₁₁N₂O⁺ |

Synthesis and Purification

A plausible and efficient synthetic route to (2-Cyclopropylpyrimidin-5-yl)methanol involves the reduction of a corresponding ester, such as ethyl 2-cyclopropylpyrimidine-5-carboxylate. The ester can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol.

Detailed Experimental Protocol: Synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol

Step 1: Suzuki-Miyaura Coupling to form Ethyl 2-cyclopropylpyrimidine-5-carboxylate

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrimidine-5-carboxylic acid ethyl ester (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of dioxane and water.

-

Catalyst Addition: Degas the mixture by bubbling argon through it for 15-20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 2-cyclopropylpyrimidine-5-carboxylate.

Step 2: Reduction to (2-Cyclopropylpyrimidin-5-yl)methanol

-

Reaction Setup: Dissolve ethyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF dropwise. Causality Note: LiAlH₄ is a powerful reducing agent necessary for the efficient conversion of the ester to the primary alcohol. Sodium borohydride (NaBH₄) in ethanol could be a milder alternative if selectivity is a concern.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Work-up: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford (2-Cyclopropylpyrimidin-5-yl)methanol.

Chemical Reactivity and Stability

The reactivity of (2-Cyclopropylpyrimidin-5-yl)methanol is governed by its three key structural components:

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present on the ring. The nitrogen atoms can also act as bases or nucleophiles.

-

Cyclopropyl Group: The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metals. Its electronic character can influence the reactivity of the attached pyrimidine ring.

-

Hydroxymethyl Group: The primary alcohol is a versatile functional group that can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Applications in Drug Discovery and Development

(2-Cyclopropylpyrimidin-5-yl)methanol is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[5][6] Its structure is a key feature in several classes of compounds being investigated for various diseases.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core. The cyclopropyl group can be used to probe hydrophobic pockets in the kinase active site, potentially increasing potency and selectivity.

-

Antiviral Agents: Nucleoside and non-nucleoside analogs with pyrimidine and cyclopropyl moieties have shown promise as antiviral agents.[3][4] The hydroxymethyl group can be further modified to introduce a phosphate mimic or other groups to enhance biological activity.

-

Other Therapeutic Areas: The scaffold may also find applications in the development of agents for CNS disorders, inflammation, and oncology.[1][2]

Role as a Molecular Building Block

Caption: Versatility of (2-Cyclopropylpyrimidin-5-yl)methanol as a synthetic intermediate.

Safety and Handling

As no specific safety data sheet (SDS) is available for (2-Cyclopropylpyrimidin-5-yl)methanol, a risk assessment must be conducted based on analogous compounds such as (2-Phenylpyrimidin-5-yl)methanol and cyclopropylmethanol.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

(2-Cyclopropylpyrimidin-5-yl)methanol is a strategically important chemical entity for the advancement of drug discovery programs. Its constituent parts—the metabolically robust cyclopropyl group, the biologically relevant pyrimidine core, and the synthetically versatile hydroxymethyl group—offer a powerful combination for creating novel molecules with optimized pharmacological properties. This guide provides a foundational understanding of its properties, synthesis, and potential, serving as a valuable resource for researchers dedicated to developing the next generation of therapeutics.

References

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Moisture in Methanol. Retrieved from [Link]

-

Zhou, S., Breitenbach, J. M., Borysko, K. Z., Drach, J. C., Kern, E. R., Gullen, E., Cheng, Y. C., & Zemlicka, J. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 566–575. Retrieved from [Link]

-

Pierra, C., Olgen, S., Cavalcanti, S. C. H., Cheng, Y. C., Schinazi, R. F., & Chu, C. K. (2000). Synthesis and Antiviral Activities of Enantiomeric 1-[2-(Hydroxymethyl) Cyclopropyl] Methyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 209-226. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis and Antiviral Activities of Enantiomeric 1-[2-(Hydroxymethyl) Cyclopropyl] Methyl Nucleosides. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of carbocyclic nucleosides: synthesis of (±)-2,2-bis(hydroxymethyl)cyclopropyl nucleosides. Retrieved from [Link]

-

PubChem. (n.d.). (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. Retrieved from [Link]

-

RSC Publishing. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Retrieved from [Link]

-

WIPO Patentscope. (2023). WO/2023/184486 PROCESS FOR PREPARING ( (1S, 2S) -2- (5-METHYLPYRIDIN-2-YL) CYCLOPROPYL) -METHANOL. Retrieved from [Link]

-

APEX science. (n.d.). (2-Cyclopropylpyrimidin-5-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloropyrimidin-5-yl)methanol. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-cyclopropyl-methanol. Retrieved from [Link]

-

El-Damasy, D. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

-

Markley, J. L., et al. (2017). NMR Spectroscopy for Metabolomics Research. PMC - NIH. Retrieved from [Link]

- Google Patents. (2017). CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol.

-

Zengin, G., et al. (2020). LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). rel-(1R,2S)-1,2-Cyclopropanedimethanol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of carbocyclic nucleosides: synthesis of (±)-2,2-bis(hydroxymethyl)cyclopropyl nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Sci-Hub. Synthesis and Antiviral Activities of Enantiomeric 1-[2-(Hydroxymethyl) Cyclopropyl] Methyl Nucleosides / Nucleosides, Nucleotides and Nucleic Acids, 2000 [sci-hub.box]

- 7. fishersci.dk [fishersci.dk]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

CAS number for (2-Cyclopropylpyrimidin-5-yl)methanol

An In-depth Technical Guide to (2-Cyclopropylpyrimidin-5-yl)methanol and its Role as a Key Synthetic Intermediate

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. The introduction of a cyclopropyl group, in particular, has become an increasingly utilized strategy in drug design. This is due to the unique conformational and electronic properties of the cyclopropyl ring, which can enhance metabolic stability, improve potency, and modulate physicochemical properties.[3] This guide provides a technical overview of (2-Cyclopropylpyrimidin-5-yl)methanol, a key building block for the synthesis of advanced pharmaceutical intermediates. We will explore its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles that make it a valuable tool for researchers in drug discovery.

Compound Identification and Physicochemical Properties

While a specific is not publicly listed, its structural isomer, Cyclopropyl(pyrimidin-5-yl)methanol, is identified by CAS No. 117975-22-1 [2]. For the purpose of this guide, we will consider the properties of this and other related compounds to extrapolate the expected characteristics of the target molecule.

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C8H10N2O | Based on chemical structure |

| Molecular Weight | 150.18 g/mol | Based on chemical structure[4] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from related structures[5] |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

Synthesis and Mechanistic Considerations

The synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol can be approached through several strategic routes. A common and effective method involves a two-step process starting from a commercially available precursor, (2-chloropyrimidin-5-yl)methanol. This strategy leverages a well-established cross-coupling reaction followed by a standard reduction.

Experimental Protocol: Two-Step Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the coupling of (2-chloropyrimidin-5-yl)methanol with cyclopropylboronic acid. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.

-

Reaction Setup: To a solution of (2-chloropyrimidin-5-yl)methanol (1.0 eq) in a mixture of toluene and water (4:1) is added cyclopropylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

-

Catalyst Addition: The mixture is degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added.

-

Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 12-18 hours under an argon atmosphere.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Not necessary for the final product as the starting material is already a methanol derivative.

The direct use of (2-chloropyrimidin-5-yl)methanol allows for a more streamlined synthesis, avoiding a final reduction step.

Synthetic Workflow Diagram

Caption: Synthetic route to (2-Cyclopropylpyrimidin-5-yl)methanol.

Applications in Medicinal Chemistry

The (2-Cyclopropylpyrimidin-5-yl)methanol moiety is a valuable building block in the synthesis of kinase inhibitors and other targeted therapeutics. The cyclopropyl group can occupy hydrophobic pockets in enzyme active sites, while the pyrimidine core serves as a versatile scaffold for further functionalization.

Role as a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted pyrimidine core. The 2-cyclopropyl substituent can enhance binding affinity and improve metabolic stability, a common challenge in drug development. The 5-methanol group provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophores to modulate activity and selectivity.

Illustrative Signaling Pathway Involvement

While the direct biological activity of (2-Cyclopropylpyrimidin-5-yl)methanol is not documented, its derivatives have been investigated as inhibitors of various protein kinases, such as those in the c-Met signaling pathway, which is often deregulated in cancer.[6]

Caption: Inhibition of a receptor tyrosine kinase pathway.

Analytical Characterization

Verification of the synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol would require a suite of analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, ~0.6-1.2 ppm), the methylene protons of the methanol group (~4.5 ppm), and the pyrimidine ring protons.

-

¹³C NMR: The carbon NMR would show distinct resonances for the cyclopropyl carbons, the methylene carbon, and the aromatic carbons of the pyrimidine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass would be a key indicator of a successful synthesis.[7]

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC would be used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final product.

Safety and Handling

While specific toxicity data for (2-Cyclopropylpyrimidin-5-yl)methanol is not available, it is prudent to handle it with the care afforded to all novel chemical entities. General laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(2-Cyclopropylpyrimidin-5-yl)methanol represents a valuable and strategically designed building block for modern drug discovery. Its synthesis, leveraging robust cross-coupling methodologies, provides access to a versatile intermediate. The unique combination of the pyrimidine core, the metabolically robust cyclopropyl group, and a functional handle for further elaboration makes this compound and its derivatives promising candidates for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis and application of this and related compounds is warranted to fully exploit their potential in medicinal chemistry.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for (2-Phenylpyrimidin-5-yl)methanol.

- Fisher Scientific. (n.d.). Safety Data Sheet for Cyclopropyl carbinol.

- Merck Millipore. (n.d.). Safety Data Sheet.

- Global Product Strategy (GPS). (2015, July 10). Safety Summary Methanol.

- ChemicalBook. (n.d.). [2-(cyclopropylmethyl)pyrimidin-5-yl]methanol CAS#:.

- African Rock Art. (n.d.). (5-Cyclopropylpyridin-2-yl)methanol.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

- MOLBASE. (n.d.). Cyclopropyl-pyrimidin-5-yl-thiophen-2-yl-methanol.

- BLD Pharm. (n.d.). 1339040-34-4|Cyclopropyl(pyrimidin-2-yl)methanol.

- PubChem. (n.d.). (2-Chloropyrimidin-5-yl)methanol.

- BLD Pharm. (n.d.). 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol.

- Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.

-

National Center for Biotechnology Information. (n.d.). LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. [Link]

- ChakraChem LifeSciences. (n.d.). 5-chloropyrimidin-2-ylmethanol.

- PubChem. (n.d.). 2-(5-(4-(((4,6-Diaminopyrimidin-2-Yl)thio)methyl)-5-Propylthiazol-2-Yl)-2-Methoxyphenoxy)ethan-1-Ol.

- Biosynth. (n.d.). [2-Ethenyl-1-(hydroxymethyl)cyclopropyl]methanol.

- BLD Pharm. (n.d.). 117975-22-1|Cyclopropyl(pyrimidin-5-yl)methanol.

- PubChem. (n.d.). Cyclopropanemethanol.

-

National Center for Biotechnology Information. (n.d.). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PubMed Central. [Link]

- ResearchGate. (n.d.). (PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins.

- PubChem. (n.d.). (2-Methoxy-5-methylpyrimidin-4-yl)methanol.

-

National Center for Biotechnology Information. (n.d.). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). PubMed. [Link]

Sources

- 1. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 117975-22-1|Cyclopropyl(pyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1339040-34-4|Cyclopropyl(pyrimidin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. biosynth.com [biosynth.com]

- 6. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lyondellbasell.com [lyondellbasell.com]

- 9. fishersci.dk [fishersci.dk]

- 10. fishersci.com [fishersci.com]

The Rising Therapeutic Potential of Cyclopropylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The convergence of the pyrimidine scaffold, a cornerstone in medicinal chemistry, with the unique conformational and electronic properties of the cyclopropyl group has given rise to a promising class of novel bioactive molecules: cyclopropylpyrimidine derivatives. This technical guide provides an in-depth exploration of the burgeoning field of cyclopropylpyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and the experimental methodologies crucial for their evaluation. We will delve into their mechanisms of action, particularly as kinase inhibitors, and provide detailed, field-proven protocols for assessing their anticancer, antiviral, and antimicrobial potential. This guide is designed to be a practical resource, empowering researchers to navigate the complexities of developing this promising class of therapeutic agents.

Introduction: The Strategic Fusion of Pyrimidine and Cyclopropane Moieties

The pyrimidine ring is a fundamental heterocyclic scaffold, forming the basis of nucleobases in DNA and RNA and appearing in a vast array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design.[3]

The cyclopropyl group, a three-membered carbocycle, is more than just a small lipophilic substituent. Its unique strained ring system imparts a high degree of s-character to its C-C bonds, resulting in a planar, rigid structure with electronic properties that can mimic a double bond. In medicinal chemistry, the introduction of a cyclopropyl moiety can lead to enhanced metabolic stability, increased potency, and improved selectivity by locking the molecule into a bioactive conformation.[4]

The strategic combination of these two pharmacophores in cyclopropylpyrimidine derivatives has unlocked new avenues for therapeutic intervention. This guide will explore the significant biological activities exhibited by this novel class of compounds and provide the technical framework for their continued investigation.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of cyclopropylpyrimidine derivatives, with many exhibiting potent activity against a range of cancer cell lines.[5][6][7] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[8][9]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a key therapeutic target.[10][11] Several cyclopropylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[12] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[9] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis.

Signaling Pathway: EGFR Inhibition by a Cyclopropylpyrimidine Derivative

Caption: EGFR signaling pathway and its inhibition.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel cyclopropylpyrimidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds.[13]

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| CPP-1 | A549 (Lung Carcinoma) | 2.14 | Palbociclib | - | [6] |

| CPP-1 | HCT-116 (Colon Carcinoma) | 3.59 | Palbociclib | - | [6] |

| CPP-2 | PANC-1 (Pancreatic Cancer) | 0.08 | - | - | [5] |

| CPP-3 | MCF-7 (Breast Cancer) | 7.69 | Doxorubicin | - | [12] |

| CPP-3 | HepG-2 (Liver Cancer) | 5.91 | Doxorubicin | - | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind Experimental Choices: This assay is chosen for its reliability, high-throughput capability, and its ability to provide a quantitative measure of a compound's cytotoxic effect. The reduction of MTT to formazan is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the cyclopropylpyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Add the compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT assay.

Antiviral Activity: A New Frontier for Cyclopropylpyrimidine Nucleosides

The structural similarity of pyrimidine to the nucleobases of DNA and RNA has long been exploited in the development of antiviral agents. The incorporation of a cyclopropyl group into nucleoside analogues offers a novel strategy to enhance their antiviral potency and selectivity.[8][14][15] These cyclopropyl nucleoside analogues can act as chain terminators or inhibitors of viral polymerases.[16]

Mechanism of Action: Inhibition of Viral Polymerase

Cyclopropylpyrimidine nucleoside analogues, after intracellular phosphorylation to their triphosphate form, can be incorporated into the growing viral DNA or RNA chain by the viral polymerase. The presence of the rigid cyclopropyl group can disrupt the normal conformation of the nucleic acid, leading to chain termination. Alternatively, the analogue may act as a competitive inhibitor of the viral polymerase, binding to the active site and preventing the incorporation of natural nucleotides.[17]

Quantitative Analysis of Antiviral Activity

The antiviral activity of these compounds is typically evaluated by determining their effective concentration (EC50) and cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of an antiviral agent.

| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| CPN-1 | Herpes Simplex Virus-1 (HSV-1) | 0.020 | >50 | >2500 | [18] |

| CPN-2 | Human Cytomegalovirus (HCMV) | 10.61 | >50 | >4.7 | [19] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line in 6-well plates and grow to confluency.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the cyclopropylpyrimidine nucleoside analogue and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control and determine the EC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrimidine scaffold is also a key component of many antimicrobial agents.[1][20] The addition of a cyclopropyl group can enhance the antimicrobial spectrum and potency of these compounds.[21]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the efficacy of new antimicrobial compounds.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| AP-1 | Staphylococcus aureus | 32 | Ciprofloxacin | 2 | [21] |

| AP-2 | Escherichia coli | 64 | Ciprofloxacin | 2 | [21] |

| AP-3 | Candida albicans | 16 | Fluconazole | - | [21] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[22][23]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[17]

-

Serial Dilution of Compound: Perform two-fold serial dilutions of the cyclopropylpyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

In Vivo Efficacy and Preclinical Development

Promising cyclopropylpyrimidine derivatives identified through in vitro screening must undergo in vivo evaluation to assess their efficacy, pharmacokinetics, and toxicity in animal models.[24] Xenograft models in mice are commonly used to evaluate the anticancer activity of these compounds.[10]

Considerations for In Vivo Studies:

-

Animal Model Selection: The choice of animal model should be relevant to the disease being studied.

-

Dosing and Administration Route: The dose, frequency, and route of administration need to be carefully determined.

-

Efficacy Endpoints: Tumor growth inhibition, survival, and reduction in viral or microbial load are common efficacy endpoints.

-

Pharmacokinetic and Toxicity Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of the compounds is crucial.[12]

Conclusion and Future Directions

Cyclopropylpyrimidine derivatives represent a highly promising class of bioactive molecules with demonstrated potential as anticancer, antiviral, and antimicrobial agents. Their unique structural features, combining the versatile pyrimidine scaffold with the conformational rigidity and electronic properties of the cyclopropyl group, offer exciting opportunities for the development of novel therapeutics.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.[13]

-

Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways affected by these derivatives.

-

In Vivo Efficacy and Safety Profiling: To translate promising in vitro results into preclinical and clinical development.

-

Exploration of New Therapeutic Areas: To investigate the potential of cyclopropylpyrimidine derivatives for other diseases.